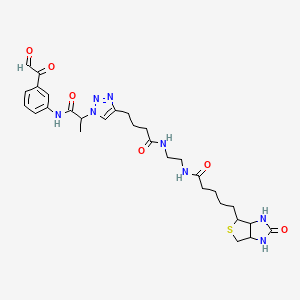
Fasn-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fasn-IN-3 is a potent inhibitor of fatty acid synthase (FASN), an enzyme crucial for the de novo synthesis of fatty acids. Fatty acid synthase is involved in various biological processes, including energy storage, signal transduction, and the synthesis of membrane lipids. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fasn-IN-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Fasn-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Fasn-IN-3 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the inhibition of fatty acid synthase and its effects on lipid metabolism.
Biology: It is employed in research to understand the role of fatty acid synthase in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound has shown potential as a therapeutic agent in the treatment of cancer, obesity, and metabolic disorders. It is being investigated for its ability to inhibit tumor growth and reduce lipid accumulation in cells.
Industry: this compound is used in the development of novel drugs and therapeutic strategies targeting fatty acid synthase
Mechanism of Action
Fasn-IN-3 exerts its effects by inhibiting the activity of fatty acid synthase. The compound binds to the active site of the enzyme, preventing the conversion of acetyl-coenzyme A and malonyl-coenzyme A into palmitate. This inhibition disrupts the synthesis of long-chain fatty acids, leading to reduced lipid accumulation and altered cellular signaling pathways. This compound also affects the PI3K-AKT signaling pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase.
L-Carnitine: An endogenous molecule involved in fatty acid metabolism.
Trans-Chalcone: A natural product that inhibits fatty acid synthase and has antifungal and anticancer properties.
Pyrazinamide: An antibiotic that also inhibits fatty acid synthase.
A-769662: An activator of AMP-activated protein kinase that affects fatty acid metabolism
Uniqueness of Fasn-IN-3: this compound is unique due to its high specificity and potency as a fatty acid synthase inhibitor. Unlike other compounds, this compound has been shown to effectively reduce lipid accumulation and inhibit tumor growth in various preclinical models. Its ability to target multiple pathways involved in lipid metabolism and cellular signaling makes it a promising candidate for therapeutic development .
Properties
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)
![N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799351.png)



![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)

![(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B10799400.png)
![(2E,4E)-N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799403.png)
![2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B10799409.png)

